Barium dodecanoate

Beschreibung

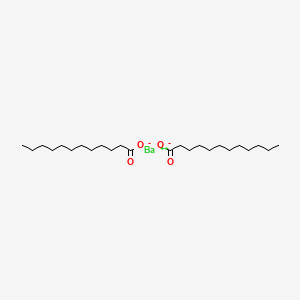

Barium dodecanoate, a metal carboxylate with the chemical formula Ba(C11H23COO)2, belongs to the class of metal soaps. These compounds are formed by the reaction of alkali or alkaline earth metals with fatty acids, typically long-chain carboxylic acids like dodecanoic acid (lauric acid). Barium dodecanoate is characterized by its high thermal stability, insolubility in water, and role as a lubricant or stabilizer in industrial applications such as polyvinyl chloride (PVC) processing . Its structure comprises a barium ion coordinated to two dodecanoate anions, where the long alkyl chain confers hydrophobic properties, while the ionic head enables interactions with polar substrates.

Eigenschaften

Molekularformel |

C24H46BaO4 |

|---|---|

Molekulargewicht |

535.9 g/mol |

IUPAC-Name |

barium(2+);dodecanoate |

InChI |

InChI=1S/2C12H24O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 |

InChI-Schlüssel |

RYTAZQLUNUCPFQ-UHFFFAOYSA-L |

Kanonische SMILES |

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Ba+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Barium dodecanoate can be synthesized through a reaction between barium hydroxide and dodecanoic acid. The reaction typically involves dissolving barium hydroxide in water and then adding dodecanoic acid to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of barium dodecanoate and water as a byproduct.

Industrial Production Methods: In an industrial setting, the production of barium dodecanoate may involve more efficient and scalable methods. One common approach is the direct reaction of barium carbonate with dodecanoic acid under controlled conditions. This method ensures a higher yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Barium dodecanoate can undergo various chemical reactions, including:

Precipitation Reactions: When mixed with solutions containing sulfate or carbonate ions, barium dodecanoate can form insoluble barium sulfate or barium carbonate precipitates.

Substitution Reactions: The carboxylate group in barium dodecanoate can be substituted by other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Barium dodecanoate can react with strong oxidizing agents, leading to the formation of barium oxide and other byproducts.

Reducing Agents: Under reducing conditions, barium dodecanoate may be converted back to dodecanoic acid and barium metal.

Major Products Formed:

Barium Sulfate: Formed in precipitation reactions with sulfate ions.

Barium Carbonate: Formed in precipitation reactions with carbonate ions.

Wissenschaftliche Forschungsanwendungen

Barium dodecanoate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other barium compounds and as a reagent in various chemical reactions.

Biology: Barium dodecanoate can be used in studies involving the interaction of barium ions with biological molecules.

Industry: Barium dodecanoate is used in the production of lubricants, stabilizers, and other industrial chemicals

Wirkmechanismus

The mechanism of action of barium dodecanoate involves the interaction of barium ions with various molecular targets. Barium ions can bind to negatively charged sites on molecules, altering their structure and function. This interaction can affect various biochemical pathways, depending on the specific context in which barium dodecanoate is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Other Metal Dodecanoates

Metal soaps of dodecanoic acid vary significantly in physical and chemical properties depending on the cation. Key comparisons include:

- Thermal Stability: Barium dodecanoate outperforms sodium and calcium analogs in thermal stability due to stronger ionic interactions between Ba²⁺ and carboxylate groups, making it suitable for high-temperature industrial processes .

- Hydrophobicity: The insolubility of barium and calcium dodecanoate contrasts with the water-soluble sodium variant, highlighting the role of cation charge density in modulating hydrophobicity .

Comparison with Other Barium Carboxylates

Barium forms salts with carboxylic acids of varying chain lengths and branching:

| Compound | Carboxylate Structure | Key Properties | Applications |

|---|---|---|---|

| Barium dodecanoate | Linear C12 chain | High thermal stability, insoluble in water | Polymer stabilizers |

| Barium neodecanoate | Branched C10 chain | Lower viscosity, enhanced solubility in organic solvents | Superconductor precursors, coatings |

| Barium monofluoride | Inorganic (F⁻) | High ionization energy (4.59–4.90 eV) | Optical materials, laser technology |

- Structural Effects: Barium neodecanoate’s branched chain reduces crystallinity compared to the linear dodecanoate, enhancing compatibility with organic matrices .

- Functionality: Barium monofluoride (BaF) is an inorganic salt with distinct electronic properties, unlike the organometallic dodecanoate, limiting direct comparability .

Comparison with Organic Dodecanoate Derivatives

Esters and fluorinated analogs of dodecanoic acid exhibit divergent reactivity and applications:

| Compound | Class | Key Features | Applications |

|---|---|---|---|

| Methyl dodecanoate | Ester | High log Kow (5.41), bioaccumulation potential | Surfactants, flavoring agents |

| (Pentafluorophenyl)methyl dodecanoate | Fluorinated ester | Enhanced reactivity, antimicrobial activity | Pharmaceutical intermediates |

| Ammonium decanoate | Ammonium salt | Surfactant properties, amphiphilic nature | Emulsifiers, biological studies |

- In contrast, barium dodecanoate’s insolubility likely reduces its environmental mobility .

- Electronic Effects: Fluorinated derivatives like (pentafluorophenyl)methyl dodecanoate exhibit unique electronic properties due to the electron-withdrawing fluorine atoms, enabling applications in targeted drug delivery .

Biologische Aktivität

Barium dodecanoate, also known as barium laurate, is a barium salt of lauric acid. It is primarily utilized in various industrial applications, including as a surfactant and in the formulation of lubricants. However, its biological activity has garnered interest due to its potential effects on biological systems.

- Chemical Formula : C12H24BaO2

- Molecular Weight : 259.26 g/mol

- Solubility : Sparingly soluble in water, more soluble in organic solvents.

Toxicological Profile

Research indicates that barium compounds can exhibit toxic effects, particularly when exposure occurs through ingestion or inhalation. Barium dodecanoate's toxicity is linked to barium ions released upon dissolution, which can interfere with cellular functions and lead to physiological disturbances.

-

Cellular Effects :

- Barium ions can disrupt calcium homeostasis, affecting muscle contraction and neurotransmission.

- Studies have shown that exposure to barium can lead to increased oxidative stress and inflammation in various cell types.

-

Animal Studies :

- In rodent models, barium exposure has been associated with alterations in liver and kidney function, suggesting potential for organ-specific toxicity.

Study 1: Acute Toxicity in Rodents

A study conducted on rats exposed to varying doses of barium dodecanoate indicated significant physiological changes at higher concentrations. The study reported:

- Doses : 0, 50, 100, 200 mg/kg body weight.

- Findings :

- Increased liver enzymes at doses above 100 mg/kg.

- Histopathological examination revealed necrosis in liver tissue at the highest dose.

Study 2: Effects on Poultry

A comprehensive review highlighted the effects of heavy metal toxicity in poultry, including barium compounds. Key findings include:

- Symptoms : Reduced growth rate and increased mortality.

- Mechanism : Barium-induced oxidative stress leading to impaired immune function.

| Study | Organism | Dose (mg/kg) | Key Findings |

|---|---|---|---|

| Rats | 200 | Liver necrosis observed | |

| Chickens | Varies | Reduced growth and immune impairment |

The mechanisms by which barium dodecanoate exerts its biological effects are multifaceted:

- Calcium Channel Blockade : Barium competes with calcium ions, leading to impaired muscle contraction and neurotransmitter release.

- Oxidative Stress Induction : Barium exposure has been linked to increased production of reactive oxygen species (ROS), contributing to cellular damage and inflammation.

Environmental Impact

Barium dodecanoate's persistence in the environment raises concerns regarding its bioaccumulation and potential ecological toxicity. Studies suggest that it can affect aquatic life through similar mechanisms observed in terrestrial organisms.

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing barium dodecanoate with high purity?

Methodological Answer:

- Synthesis : Use a precipitation method by reacting sodium dodecanoate with barium chloride in a controlled aqueous medium. Optimize molar ratios (e.g., 1:1 stoichiometry) and reaction temperature (e.g., 60–80°C) to minimize side products .

- Purification : Recrystallize the product using ethanol or acetone to remove ionic impurities. Confirm purity via elemental analysis (C, H, Ba content) .

- Characterization :

- FTIR : Identify carboxylate stretching bands (~1540 cm⁻¹ for asymmetric and ~1420 cm⁻¹ for symmetric vibrations) to confirm ligand coordination .

- XRD : Compare crystallographic data with reference patterns (e.g., ICDD PDF-4+ database) to verify phase purity .

Q. How can researchers systematically evaluate the thermal stability of barium dodecanoate for applications in high-temperature environments?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Conduct under inert (N₂) and oxidative (O₂) atmospheres at a heating rate of 10°C/min. Record decomposition temperatures (Tonset, Tmax) and residual mass to infer stability .

- Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) for thermal degradation. Correlate with structural features (e.g., chain length, metal-ligand bonding) .

Q. What standardized protocols exist for studying the solubility behavior of barium dodecanoate in non-polar solvents?

Methodological Answer:

- Solubility Tests : Prepare saturated solutions in solvents (e.g., hexane, toluene) at varying temperatures (25–60°C). Use gravimetric analysis to determine solubility limits .

- Spectroscopic Monitoring : Employ UV-Vis spectroscopy to track dissolution kinetics. Calibrate with known concentrations to establish Beer-Lambert relationships .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) be integrated with experimental data to elucidate structure-property relationships in barium dodecanoate?

Methodological Answer:

- Model Construction : Use density functional theory (DFT) to simulate the electronic structure of barium dodecanoate. Compare calculated bond lengths and angles with XRD data .

- Property Prediction : Calculate vibrational frequencies (FTIR) and thermal expansion coefficients via molecular dynamics (MD) simulations. Validate against experimental TGA and DSC results .

Q. What strategies are effective in resolving contradictions in reported data on the catalytic activity of barium dodecanoate in organic reactions?

Methodological Answer:

- Meta-Analysis : Systematically review literature to identify variables causing discrepancies (e.g., reaction pH, solvent polarity). Use statistical tools (ANOVA) to assess significance .

- Controlled Replication : Reproduce key studies under standardized conditions (e.g., fixed catalyst loading, temperature). Document deviations using error-propagation models .

Q. What experimental designs are suitable for probing the mechanistic role of barium dodecanoate in surfactant-mediated nanoparticle synthesis?

Methodological Answer:

Q. How can researchers ensure reproducibility in barium dodecanoate studies when scaling up synthesis or modifying reaction conditions?

Methodological Answer:

- Protocol Documentation : Adhere to the "Experimental" section guidelines in journals (e.g., Beilstein Journal of Organic Chemistry), including precise reagent grades, equipment specifications, and environmental controls .

- Data Sharing : Publish raw datasets (e.g., XRD crystallographic files, TGA curves) in supplementary materials with metadata (e.g., instrument calibration details) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.